molecular formula C24H30N6O3 B2663801 8-(4-methoxybenzyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 886886-79-9

8-(4-methoxybenzyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2663801
CAS No.: 886886-79-9
M. Wt: 450.543
InChI Key: GTBRPYXIZBQVSL-UHFFFAOYSA-N
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Description

8-(4-Methoxybenzyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound belonging to the class of imidazopurines. This compound is characterized by its complex structure, which includes a methoxybenzyl group, a piperidinyl ethyl chain, and a fused imidazo[2,1-f]purine core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-methoxybenzyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps:

    Formation of the Imidazo[2,1-f]purine Core: The initial step involves the construction of the imidazo[2,1-f]purine core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) to deprotonate the nucleophile.

    Attachment of the Piperidinyl Ethyl Chain: The piperidinyl ethyl chain is typically attached through an alkylation reaction. This step may involve the use of alkyl halides and a suitable base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the imidazo[2,1-f]purine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the imidazo[2,1-f]purine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typically employed to facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group may yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of the imidazo[2,1-f]purine core may produce dihydroimidazo[2,1-f]purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding affinities.

Medicine

In medicinal chemistry, 8-(4-methoxybenzyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 8-(4-methoxybenzyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    8-(4-Methoxybenzyl)-1,7-dimethyl-3-(2-(morpholin-4-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Similar structure but with a morpholine ring instead of a piperidine ring.

    8-(4-Methoxybenzyl)-1,7-dimethyl-3-(2-(pyrrolidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

The uniqueness of 8-(4-methoxybenzyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione lies in its specific combination of functional groups and the resulting biological activity. The presence of the piperidinyl ethyl chain and the methoxybenzyl group contributes to its distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

6-[(4-methoxyphenyl)methyl]-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O3/c1-17-15-30-20-21(25-23(30)29(17)16-18-7-9-19(33-3)10-8-18)26(2)24(32)28(22(20)31)14-13-27-11-5-4-6-12-27/h7-10,15H,4-6,11-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBRPYXIZBQVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CCN5CCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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